1-Bromo-4-(difluoromethoxy)benzene
Overview
Description
1-Bromo-4-(difluoromethoxy)benzene is a chemical compound that is part of a broader class of brominated aromatic molecules with various substituents that influence their chemical behavior and applications. While the specific compound is not directly studied in the provided papers, related bromo-substituted benzenes and their derivatives are frequently used as intermediates in organic synthesis, materials science, and pharmaceutical research.
Synthesis Analysis
The synthesis of bromo-substituted benzenes can involve multiple steps and various starting materials. For instance, a natural product with a complex bromo-substituted structure was synthesized from a simpler bromo-substituted phenylmethanol in five steps with an overall yield of 34% . Another example is the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons, indicating the utility of bromo-substituted benzenes in materials science . These examples demonstrate the versatility of bromo-substituted benzenes in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzenes can be analyzed using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) calculations were used to study the optimized structure of 1-bromo-4-(3,7-dimethyloctyl)benzene . Similarly, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded and analyzed using ab initio-HF and DFT calculations to provide insights into the vibrational modes of the molecule .
Chemical Reactions Analysis
Bromo-substituted benzenes participate in a variety of chemical reactions. For instance, 1-bromo-4-(trifluoromethoxy)benzene was used to generate aryne intermediates that could be trapped with furan to produce naphthalene derivatives . Additionally, 1-bromo-4-(3,7-dimethyloctyl)benzene's synthesis and characterization suggest its potential in constructing graphene nanoribbons . These reactions highlight the reactivity and potential applications of bromo-substituted benzenes in creating complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzenes can be influenced by their molecular structure. For example, the presence of halogen substituents can lead to the formation of polymorphs with different crystal structures and thermodynamic properties, as seen in the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene . The study of these properties is essential for understanding the stability and reactivity of these compounds.
Scientific Research Applications
Synthetic Applications
1-Bromo-4-(difluoromethoxy)benzene has been utilized in various synthetic pathways, demonstrating its versatility in organic chemistry. For example, its derivatives have been employed in the synthesis of naphthalenes and naphthols through a process involving aryne intermediates. This process involves the generation of phenyllithium intermediates from the bromo analogs, which can further undergo transformations to produce naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Photoluminescence Properties
The compound has been studied for its photoluminescence properties. In one instance, 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a derivative, was synthesized and its fluorescence properties were investigated. This derivative showed significant fluorescence intensity in both solution and solid states, indicating potential applications in materials science for fluorescence-based applications (Liang Zuo-qi, 2015).
Organometallic Synthesis
In the field of organometallic chemistry, derivatives of 1-Bromo-4-(difluoromethoxy)benzene have been used as starting materials. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been utilized in reactions to produce organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, highlighting its utility in the synthesis of complex organometallic structures (Porwisiak & Schlosser, 1996).
Radiopharmaceutical Applications
The bromo analog of 1-Bromo-4-(difluoromethoxy)benzene has been utilized in the radiosynthesis of fluoromethyl-benzenes. These compounds have potential applications as bifunctional labeling agents in the field of radiopharmaceuticals, indicating its relevance in medical imaging and diagnostics (Namolingam et al., 2001).
Structural and Molecular Studies
1-Bromo-4-(difluoromethoxy)benzene and its derivatives have been the subject of various structural and molecular studies. For instance, the X-Ray structure determinations of bromo- and bromomethyl-substituted benzenes have provided insights into the molecular interactions and packing motifs of these compounds, which are crucial for understanding their chemical behavior and potential applications (Jones et al., 2012).
Graphene Nanoribbon Synthesis
This compound has also been explored as a precursor in the synthesis of graphene nanoribbons. Its derivatives have been characterized and studied using various spectroscopic techniques, demonstrating their potential in the bottom-up synthesis of graphene nanoribbons, which are important in nanotechnology and materials science (Patil et al., 2012).
Thermophysical Property Analysis
The compound has been included in studies analyzing the thermophysical properties of binary liquid mixtures. These studies are important for understanding the molecular interactions and behaviors of such mixtures in various industrial and scientific applications (Ramesh et al., 2015).
Molecular Self-Assembly Studies
Finally, bromobenzene derivatives, including those related to 1-Bromo-4-(difluoromethoxy)benzene, have been investigated for their self-assembling properties. These studies, conducted using techniques like scanning tunneling microscopy, provide valuable insights into the interfacial self-assembly behavior of these molecules, which is significant for applications in nanotechnology and material science (Li et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIYZUFTROJBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371764 | |
Record name | 1-Bromo-4-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(difluoromethoxy)benzene | |
CAS RN |
5905-69-1 | |
Record name | 1-Bromo-4-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(difluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.